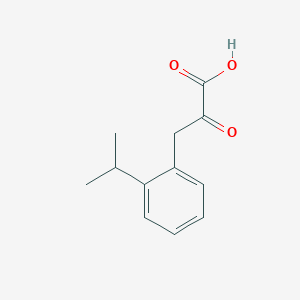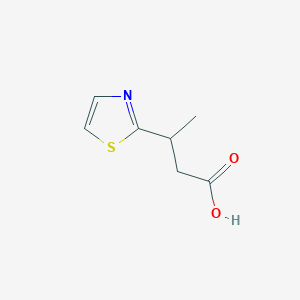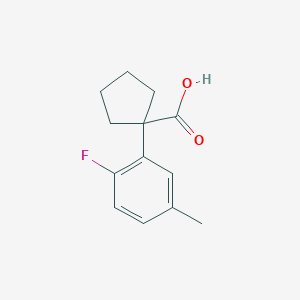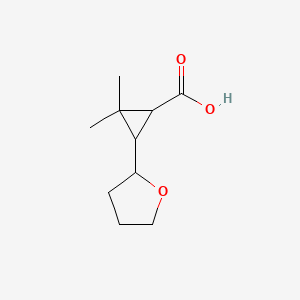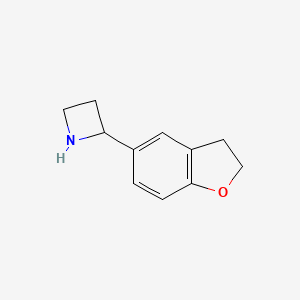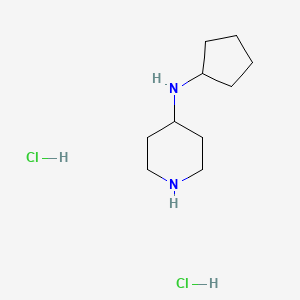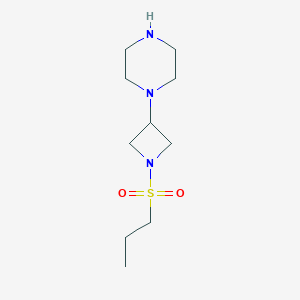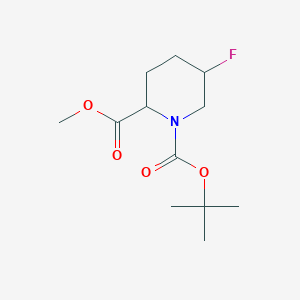
Methyl (2S,5R)-1-Boc-5-fluoropiperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,5R)-1-Boc-5-fluoropiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 5-position, and a methyl ester group at the 2-position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,5R)-1-Boc-5-fluoropiperidine-2-carboxylate typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom.
Fluorination: The 5-position of the piperidine ring is selectively fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylic acid group at the 2-position is esterified with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,5R)-1-Boc-5-fluoropiperidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products such as amines or thioethers can be formed.
Deprotection: The primary amine derivative is obtained after Boc removal.
Hydrolysis: The corresponding carboxylic acid is formed after ester hydrolysis.
Aplicaciones Científicas De Investigación
Methyl (2S,5R)-1-Boc-5-fluoropiperidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of Methyl (2S,5R)-1-Boc-5-fluoropiperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as receptors or enzymes. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the Boc group provides protection during synthetic transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S,5R)-2-isopropyl-5-methylcyclohexanone: Another piperidine derivative with different substituents.
Methyl (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine: A chiral diamine ligand used in asymmetric synthesis.
Uniqueness
Methyl (2S,5R)-1-Boc-5-fluoropiperidine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The Boc protecting group also allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H20FNO4 |
|---|---|
Peso molecular |
261.29 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl 5-fluoropiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7H2,1-4H3 |
Clave InChI |
MSTQOXJWWVFRMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




